4-(1-哌啶基甲基)苯甲酰胺

描述

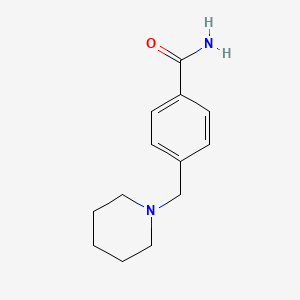

“4-(1-piperidinylmethyl)benzamide” is a chemical compound that contains a benzamide group and a piperidine group . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “4-(1-piperidinylmethyl)benzamide” is represented by the linear formula C13H17N3O3 .Chemical Reactions Analysis

The synthesis of benzamides involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学研究应用

抗乙酰胆碱酯酶活性

4-(1-哌啶基甲基)苯甲酰胺衍生物已被评估其抗乙酰胆碱酯酶 (抗-AChE) 活性。用庞大的部分取代苯甲酰胺并在苯甲酰胺的氮原子处引入烷基或苯基基团显著增强活性。这一特性使这些化合物成为治疗阿尔茨海默病等疾病的潜在候选药物,其中乙酰胆碱酯酶抑制剂是有益的 (Sugimoto et al., 1990)。

胃肠道动力增强

4-(1-哌啶基甲基)苯甲酰胺的某些衍生物已显示出作为结肠促动力剂的有效性。它们与 5-HT(4) 受体结合并对胃肠道动力产生积极影响。此特性可用于治疗与胃肠道运动受损相关的疾病 (Harada et al., 2002)。

抗菌活性

4-(1-哌啶基甲基)苯甲酰胺衍生物的金属配合物已被合成并评估其抗菌活性。这些衍生物的铜配合物表现出比游离配体显着更好的抗菌性能,表明在开发新的抗菌剂方面具有潜在应用 (Khatiwora et al., 2013)。

抗疲劳作用

苯甲酰胺衍生物,如 1-(1,3-苯并二氧杂环-5-基羰基)哌啶,已在负重强迫游泳小鼠中证明具有抗疲劳作用。这些化合物在治疗与疲劳相关的疾病方面可能提供潜在的治疗益处 (Wu et al., 2014)。

血清素 4 受体激动剂

一些苯甲酰胺衍生物,包括具有 4-(1-哌啶基甲基)苯甲酰胺结构的那些,充当选择性血清素 4 受体激动剂。这些化合物可以增强胃排空,并且是上、下胃肠道的潜在促动力剂 (Sonda et al., 2004)。

潜在抗精神病药

4-(1-哌啶基甲基)苯甲酰胺衍生物已被评估为潜在的抗精神病药。这些化合物显示出与多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的结合亲和力,表明在治疗精神疾病方面具有潜在用途 [(Norman et al., 1996)](https://consensus.app/papers/structureactivity-relationships-series-substituted-norman/bca42788556959069f28d6a17e33daaf/?utm_source=chatgpt).

癌症治疗应用

一些 4-(1-哌啶基甲基)苯甲酰胺衍生物,如化合物 1,已被研究为选择性间变性淋巴瘤激酶 (ALK) 抑制剂,可能对治疗癌症有用。这些化合物表现出有效的抑制作用,并且在开发新的癌症疗法中可能至关重要 (Teffera et al., 2013)。

慢性粒细胞白血病治疗中的代谢

氟马替尼,4-(1-哌啶基甲基)苯甲酰胺的衍生物,已被研究其在慢性粒细胞白血病患者中的代谢。了解其代谢途径对于优化治疗效果和安全性至关重要 (Gong et al., 2010)。

多巴胺拮抗特性

一些 4-(1-哌啶基甲基)苯甲酰胺衍生物已被研究其多巴胺拮抗特性,这与开发用于治疗精神分裂症等疾病的治疗方法有关 (van de Waterbeemd & Testa, 1983)。

潜在抗心律失常药

N-(哌啶基烷基)三氟乙氧基苯甲酰胺,4-(1-哌啶基甲基)苯甲酰胺的衍生物,已显示出在小鼠中作为口服抗心律失常药的前景。它们可能会导致对心律失常和其他心脏疾病的新治疗方法 (Banitt et al., 1977)。

乳腺癌中的西格玛受体闪烁显像

一些苯甲酰胺,包括 4-(1-哌啶基甲基)苯甲酰胺衍生物,与在乳腺癌细胞中过表达的西格玛受体结合,表明在乳腺癌诊断中具有潜力 (Caveliers et al., 2002)。

疼痛治疗的 δ-阿片受体激动剂

衍生物如 N,N-二乙基-4-(5-羟基螺[色满-2,4'-哌啶]-4-基)苯甲酰胺 (ADL5859) 充当 δ-阿片受体激动剂,并已显示出作为疼痛治疗的潜力 (Nozaki et al., 2012)。

中枢神经系统适应症药物的开发

一系列 4-哌啶-4-亚甲基-苯甲酰胺,它们是 δ-阿片受体激动剂,已被研究用于潜在的中枢神经系统适应症,突出了它们对中枢神经系统疾病的治疗潜力

While the specific mechanism of action for “4-(1-piperidinylmethyl)benzamide” is not mentioned in the search results, it’s known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

作用机制

安全和危害

未来方向

While specific future directions for “4-(1-piperidinylmethyl)benzamide” are not mentioned in the search results, it’s known that piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-(piperidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFNDZRCJNYKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-ylmethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(2-phenylethyl)acetamide](/img/structure/B3480859.png)

![2-imino-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B3480869.png)

![3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3480882.png)

![4-[2-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B3480888.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide](/img/structure/B3480892.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B3480905.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3480925.png)

![1-[(benzylsulfonyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3480929.png)

![2-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3480932.png)

![2'-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-6'-methyl-3,4'-bipyridine-3'-carbonitrile](/img/structure/B3480939.png)

![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3480943.png)

![4-bromo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3480953.png)

![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3480955.png)